2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting tetrahydrothiophene dioxide with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with a phenyl-substituted pyridazinone through a nucleophilic substitution reaction.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
- **1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides distinct interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H26N4O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C19H26N4O3S/c24-19-7-6-18(16-4-2-1-3-5-16)20-23(19)15-21-9-11-22(12-10-21)17-8-13-27(25,26)14-17/h1-5,17H,6-15H2 |
InChI Key |
MWNSVZBPQIOOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)CCC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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